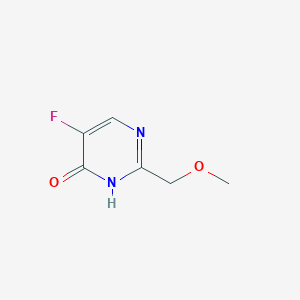

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol

Descripción

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry Research

Pyrimidine heterocycles are fundamental scaffolds in the realm of medicinal chemistry, forming the core structure of numerous biologically active molecules. ignited.innih.gov Their significance is deeply rooted in their presence in the essential building blocks of life, the nucleobases uracil (B121893), thymine, and cytosine, which constitute DNA and RNA. This inherent biological relevance allows pyrimidine-based compounds to interact readily with various enzymes and cellular components, making them a privileged motif in drug discovery. nih.gov The pyrimidine framework has been successfully incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. ignited.innih.govjetir.org The versatility of the pyrimidine ring, with its multiple sites for substitution, allows for extensive structural modifications to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.com

Role of Fluorine in Modulating Pyrimidine Bioactivity and Chemical Properties

The introduction of fluorine into organic molecules, particularly in medicinal chemistry, can profoundly alter their biological and chemical properties. Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for a hydrogen atom, yet it can significantly impact a molecule's pKa, metabolic stability, and binding affinity to biological targets. nih.gov In the context of pyrimidines, fluorination has been a transformative strategy. The most notable example is 5-fluorouracil (B62378) (5-FU), a cornerstone of cancer chemotherapy for decades. mdpi.commdpi.com The fluorine atom at the C5 position of the pyrimidine ring in 5-FU's active metabolite, FdUMP, stabilizes the covalent complex formed with thymidylate synthase, leading to the inhibition of DNA synthesis and subsequent cell death in rapidly dividing cancer cells. nih.govclinpgx.org Beyond this well-established mechanism, fluorine substitution can enhance membrane permeability and modulate the conformation of molecules, potentially leading to improved potency and selectivity. nih.gov

Overview of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol within Contemporary Fluorinated Pyrimidine Research

Within the expanding landscape of fluorinated pyrimidine research, this compound has emerged as a compound of interest, primarily as a versatile synthetic intermediate. Also known by its tautomeric name, 5-Fluoro-2-methoxy-4(1H)-pyrimidinone, this compound is a valuable building block for the synthesis of more complex, non-natural nucleosides and other biologically active molecules. sigmaaldrich.combiosynth.com Its structure combines the key features of a 5-fluorinated pyrimidine core with a methoxymethyl group at the 2-position, offering distinct chemical handles for further functionalization. While extensive research on its direct biological activity is not yet widespread, its utility in the synthesis of novel pharmaceutical agents underscores its importance in contemporary medicinal chemistry. guidechem.comchemicalbook.com The compound serves as a platform for developing new therapeutic agents that can potentially leverage the well-established bioactivity of the fluoropyrimidine scaffold. biosynth.com

Propiedades

IUPAC Name |

5-fluoro-2-(methoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-11-3-5-8-2-4(7)6(10)9-5/h2H,3H2,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVNQKRSIVTLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=C(C(=O)N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653961 | |

| Record name | 5-Fluoro-2-(methoxymethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-10-2 | |

| Record name | 5-Fluoro-2-(methoxymethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(methoxymethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 5 Fluoro 2 Methoxymethyl Pyrimidin 4 Ol

The fundamental chemical and physical characteristics of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol are crucial for its application in synthesis and research. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₅FN₂O₂ |

| Molecular Weight | 144.10 g/mol |

| CAS Number | 1480-96-2 |

| Appearance | White to off-white crystalline solid/powder |

| Melting Point | 204-208 °C |

| Solubility | Soluble in DMSO and Methanol; sparingly soluble in water |

| pKa (Predicted) | 6.34 ± 0.50 |

Data sourced from various chemical suppliers and databases. sigmaaldrich.combiosynth.comguidechem.comchemicalbook.comtcichemicals.com

The presence of the fluorine atom and the polar pyrimidinone core contribute to its solid state at room temperature and its solubility profile. The predicted pKa suggests it is a weak acid.

Preclinical Biological Activities and Potential Therapeutic Applications of 5 Fluoro 2 Methoxymethyl Pyrimidin 4 Ol Derivatives

Evaluation in In Vitro Biological Systems

The in vitro assessment of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol derivatives has unveiled a broad spectrum of biological activities, laying the groundwork for their potential development as therapeutic agents. These studies have been crucial in elucidating their mechanisms of action at a cellular and molecular level.

Cellular Proliferation and Cytotoxicity Assays in Cancer Cell Lines

A significant body of research has focused on the cytotoxic effects of pyrimidine (B1678525) derivatives against various human cancer cell lines. These studies are fundamental in identifying potential anticancer candidates.

Novel series of pyrimidine derivatives have been synthesized and evaluated for their in vitro antitumor activity against a panel of human cancer cell lines, including colon adenocarcinoma (LoVo and LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic (THP-1) cell lines. encyclopedia.pubnih.gov The results indicated that these compounds exhibited inhibitory activity on the proliferation of all tested cancer cell lines. encyclopedia.pubnih.gov For instance, certain pyrimidine-hydrazone hybrids demonstrated notable cytotoxic effects. encyclopedia.pub In one study, a compound increased the number of apoptotic cells in A549 lung cancer cell culture to over 70% at concentrations of 5 and 10 µM, an effect approximately 20% greater than that of the standard drug doxorubicin. nih.gov

Similarly, the cytotoxic activity of novel pyrido[3,4-d]pyrimidine (B3350098) derivatives was assessed against the NCI 60 human cancer cell line panel, revealing selective activities against breast and renal cancer cell lines. nih.gov Another study on pyridopyrimidinone-thiazole hybrids found that compounds with phenyl and 4-chlorophenyl substituents showed the highest cytotoxic activity against both MCF-7 and HeLa cell lines. nih.gov Specifically, a compound with a 4-chlorophenyl substituent exhibited the highest potency against both cell lines, with IC50 values of 119 µM and 15 µM, respectively. nih.gov

Furthermore, new 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative potential against four human cancer cell lines (A375, C32, DU145, MCF-7/WT) and two normal cell lines. mdpi.com Among these, 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active. mdpi.com

The following table summarizes the cytotoxic activities of selected pyrimidine derivatives against various cancer cell lines.

| Derivative Type | Cancer Cell Line | Activity | Reference |

| Pyrimidine-hydrazone hybrid | A549 (Lung) | >70% apoptotic cells at 5-10 µM | nih.gov |

| Pyridopyrimidinone-thiazole hybrid | MCF-7 (Breast) | IC50 = 119 µM | nih.gov |

| Pyridopyrimidinone-thiazole hybrid | HeLa (Cervical) | IC50 = 15 µM | nih.gov |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | Various | Most active in the series | mdpi.com |

| Pyrido[3,4-d]pyrimidine | Breast and Renal cancer cell lines | Selective activity | nih.gov |

Antimicrobial Spectrum and Activity (e.g., Antibacterial, Antifungal, Antitubercular)

Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects. niscpr.res.inresearchgate.net

In terms of antibacterial activity , newly synthesized pyrimidine derivatives have shown considerable activity against Bacillus subtilis and moderate to good activity against Staphylococcus aureus at a concentration of 25 µg/mL. niscpr.res.in

Regarding antifungal activity , 5-fluorouridine (B13573) (5-FUrd), a derivative of the pyrimidine analog 5-fluorouracil (B62378), has shown efficacy against a collection of clinical Candida albicans strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.1 µg/mL to over 25.6 µg/mL. mdpi.com Studies have demonstrated that 5-FUrd exhibits antifungal activity in vitro, inhibits biofilm formation, suppresses hyphal growth, and reduces the secretion of extracellular proteinases and hemolytic activity in C. albicans and C. parapsilosis. mdpi.comnih.gov

In the realm of antitubercular activity , pyrimidine-containing compounds have gained significant attention, with some advancing to clinical trials. researchgate.netnih.gov Research has identified 2-pyrazolylpyrimidinones as a cluster of pan-active compounds against Mycobacterium tuberculosis (Mtb). nih.gov These compounds were found to be bactericidal against replicating Mtb and retained their potency against clinical isolates. nih.gov Structure-activity relationship (SAR) studies on these derivatives have highlighted the critical role of hydrophobic substituents for their antitubercular potency. nih.gov Another study focused on derivatives of thymine, a pyrimidine nucleobase, which have shown promise as inhibitors of M. tuberculosis thymidylate kinase (TMPKmt), with some compounds exhibiting moderate whole-cell activity (Mtb H37Rv MIC = 12.5 µM). ucl.ac.uk

The table below provides a summary of the antimicrobial activities of certain pyrimidine derivatives.

| Derivative Class | Organism | Activity | Reference |

| Substituted 2-oxopyrimidines | Bacillus subtilis | Considerable activity | niscpr.res.in |

| Substituted 2-oxopyrimidines | Staphylococcus aureus | Moderate to good activity at 25 µg/mL | niscpr.res.in |

| 5-Fluorouridine | Candida albicans (clinical isolates) | MICs from 0.1 to >25.6 µg/mL | mdpi.com |

| 2-Pyrazolylpyrimidinones | Mycobacterium tuberculosis | Bactericidal, potent against clinical isolates | nih.gov |

| Substituted benzyl-pyrimidines | Mycobacterium tuberculosis H37Rv | Moderate whole-cell activity (MIC = 12.5 µM) | ucl.ac.uk |

Anti-Inflammatory Effects and Associated Molecular Pathways

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with studies indicating their ability to modulate key inflammatory pathways. rsc.org The anti-inflammatory effects of pyrimidines are often attributed to their inhibition of crucial inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and various cytokines. rsc.org

A primary mechanism of action for many pyrimidine-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of prostaglandins. rsc.org For instance, certain pyrano[2,3-d]pyrimidine derivatives have demonstrated noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity, with IC50 values comparable to the standard drug celecoxib. rsc.org

Furthermore, research on novel pyrimidine derivatives has shown their potential to reduce the inflammatory response induced by lipopolysaccharide (LPS) in cellular models. rsc.org These effects are manifested by the downregulation of cytokines, reactive oxygen species (ROS), and key proteins in inflammatory signaling pathways such as the Toll-like receptor 4/nuclear factor-κB (TLR4/NF-κB) pathway. rsc.org

The following table summarizes the anti-inflammatory activities of selected pyrimidine derivatives.

| Derivative Class | Target/Pathway | Observed Effect | Reference |

| Pyrano[2,3-d]pyrimidines | COX-2 | Potent inhibition, IC50 values comparable to celecoxib | rsc.org |

| Novel pyrimidine derivatives | LPS-induced inflammation | Downregulation of cytokines, ROS, and TLR4/NF-κB pathway proteins | rsc.org |

Enzyme Inhibition Studies (e.g., Thymidylate Synthase, RNA/DNA Modifying Enzymes, EGFR, HER2, DHPS)

Derivatives of this compound and related fluoropyrimidines are well-known for their ability to inhibit key enzymes involved in cellular proliferation and survival.

Thymidylate Synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. researchgate.net Fluoropyrimidines, such as 5-fluorouracil (5-FU), exert their cytotoxic effects primarily through the inhibition of TS. researchgate.net The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and a folate cofactor, thereby blocking dTMP synthesis and leading to DNA damage. researchgate.netacs.org The level of TS inhibition has been shown to correlate with the antitumor activity of fluoropyrimidines. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key targets in cancer therapy due to their role in cell proliferation and survival. nih.gov Pyrimidine derivatives have been extensively studied as inhibitors of these receptor tyrosine kinases. nih.govresearchgate.net Fused pyrimidine systems, in particular, have shown potent inhibitory activity against both EGFR and HER2. nih.govnih.gov For example, novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been designed and evaluated as dual EGFR/VEGFR-2 inhibitors, with some compounds exhibiting superior anticancer activities. rsc.org

Dihydropteroate Synthase (DHPS) is an essential enzyme in the folate biosynthesis pathway of microorganisms. patsnap.com Inhibition of DHPS disrupts the production of folic acid, which is necessary for the synthesis of nucleotides, thus halting microbial growth. patsnap.com Sulfonamides, a class of drugs that includes pyrimidine moieties, act as competitive inhibitors of DHPS. patsnap.comnih.gov

The table below summarizes the enzyme inhibitory activities of various pyrimidine derivatives.

| Enzyme Target | Derivative Class | Mechanism/Effect | Reference |

| Thymidylate Synthase (TS) | Fluoropyrimidines (e.g., 5-FU) | Formation of a stable inhibitory ternary complex | researchgate.netacs.org |

| EGFR and HER2 | Fused Pyrimidines | Inhibition of receptor tyrosine kinase activity | nih.govnih.gov |

| EGFR and VEGFR-2 | 4-Thiophenyl-pyrimidine derivatives | Dual inhibition | rsc.org |

| Dihydropteroate Synthase (DHPS) | Sulfonamides (containing pyrimidine) | Competitive inhibition | patsnap.comnih.gov |

Efficacy in In Vivo Preclinical Disease Models

The promising in vitro results of this compound derivatives have prompted their evaluation in in vivo preclinical models to assess their therapeutic efficacy in a more complex biological system.

Assessment of Antitumor Activity in Xenograft Models

Xenograft models, where human tumors are grown in immunocompromised mice, are a cornerstone of preclinical cancer research for evaluating the in vivo efficacy of potential anticancer agents.

Fluorinated pyrimidine derivatives have been examined for their antitumor activity against a variety of human cancer xenografts, including bladder, cervical, and ovarian cancers. nih.gov In these studies, the efficacy of the drugs was evaluated based on their ability to inhibit tumor growth. nih.gov For instance, the antitumor activity of 5'-deoxy-5-fluorouridine (5'-DFUR) was found to be effective against several xenograft models and correlated with the activity of pyrimidine nucleoside phosphorylase, the enzyme responsible for converting 5'-DFUR to the active drug 5-fluorouracil (5-FU). nih.gov

In another study, the antitumor effects of the 5-FU prodrug tegafur-uracil (B1207778) (UFT), both alone and in combination with leucovorin, were assessed in eleven types of colorectal cancer xenografts in mice. nih.gov The antitumor activity was evaluated by measuring tumor volume and calculating the inhibition rate. nih.gov

The following table presents a summary of the in vivo antitumor activity of fluorinated pyrimidine derivatives in xenograft models.

| Derivative | Xenograft Model | Outcome | Reference |

| 5'-Deoxy-5-fluorouridine (5'-DFUR) | Human bladder, cervical, and ovarian cancer | Effective tumor growth inhibition | nih.gov |

| Tegafur-uracil (UFT) | Human colorectal cancer | Assessed for antitumor effects | nih.gov |

Evaluation in Infectious Disease Models (e.g., Mycobacterium tuberculosis, Influenza Virus)

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the preclinical evaluation of this compound or its direct derivatives against Mycobacterium tuberculosis or the influenza virus were identified. While research into fluorinated pyrimidine analogues and other related heterocyclic compounds has shown potential in the broader fields of antimycobacterial and antiviral drug discovery, data directly pertaining to the specified compound in these infectious disease models is not available.

General research into related chemical classes has indicated that the inclusion of a fluorine atom and the pyrimidine core can be important for biological activity. For instance, various fluorinated pyrimidine derivatives have been investigated for a range of therapeutic applications. However, without specific studies on this compound, any discussion of its potential activity in these models would be speculative and fall outside the scope of this review.

Therefore, data tables and detailed research findings on the efficacy of this compound derivatives against Mycobacterium tuberculosis and the influenza virus cannot be provided at this time. Further research would be necessary to determine if this specific chemical scaffold possesses any activity in these therapeutic areas.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Biological Potency and Selectivity

The biological profile of a molecule like 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is intrinsically linked to the nature and position of its substituents. The fluorine atom at the C5 position and the methoxymethyl group at the C2 position are key determinants of its potency and selectivity.

The 2-(methoxymethyl) group provides both steric bulk and potential hydrogen bond accepting capabilities through its ether oxygen. The size, shape, and flexibility of this group are crucial for fitting into the binding pocket of a target protein. Alterations to this group would likely have a significant impact on biological activity. For instance, increasing the chain length, introducing branching, or replacing the methyl ether with other alkoxy groups could probe the steric and electronic requirements of the target's binding site.

A hypothetical exploration of substituent effects on a related 5-fluoropyrimidin-4-one core is presented in the table below, illustrating how modifications could theoretically influence biological activity.

| Modification | Position | Rationale for Change | Predicted Impact on Potency/Selectivity |

| Varying Alkoxy Chain Length | C2 | To probe the size of the hydrophobic pocket. | Longer or bulkier chains might increase potency if the pocket is large enough, or decrease it due to steric hindrance. |

| Introduction of Polar Groups | C2 Side Chain | To introduce new hydrogen bonding interactions. | Could increase potency if specific interactions with the target are formed. |

| Replacement of Fluorine | C5 | To evaluate the role of the electron-withdrawing group. | Replacement with hydrogen would likely decrease potency by removing favorable electronic interactions and a metabolic block. Substitution with a larger halogen like chlorine could alter steric and electronic properties, with unpredictable effects on activity. |

Rational Design and Synthesis of Chemically Diverse Analogues

The rational design of analogues of this compound would be guided by an understanding of its target and any available structural information. The goal is to systematically modify the molecule to improve its pharmacological properties. This process often involves creating a library of compounds with diverse chemical features to explore the chemical space around the lead compound.

Key strategies in the rational design of analogues would include:

Scaffold Hopping: Replacing the pyrimidinone core with other heterocyclic systems that can maintain a similar spatial arrangement of key functional groups. This can lead to the discovery of novel intellectual property and improved drug-like properties.

Side Chain Modification: Systematically altering the 2-(methoxymethyl) group to explore different sizes, lipophilicities, and hydrogen bonding patterns. This could involve synthesizing analogues with different ethers, amines, or alkyl chains at the C2 position.

Substitution at Other Positions: Introducing substituents at other available positions on the pyrimidine (B1678525) ring to probe for additional binding interactions.

The synthesis of such analogues would typically involve multi-step organic synthesis, starting from commercially available pyrimidine precursors. For example, the 2-(methoxymethyl) group could be introduced via nucleophilic substitution on a 2-chloro or 2-methylthio pyrimidine derivative. The 5-fluoro group is often incorporated early in the synthesis, for instance, by using a fluorinated starting material.

Investigation of Bioisosteric Replacements within this compound Scaffolds

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. It involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.

For the this compound scaffold, several bioisosteric replacements could be investigated:

Fluorine Bioisosteres: The fluorine atom at C5 could be replaced with other small, electronegative groups. While a direct replacement is often challenging, exploring other electron-withdrawing groups could provide insights into the electronic requirements for activity.

Methoxymethyl Group Bioisosteres: The methoxymethyl group at C2 offers several opportunities for bioisosteric replacement. The ether oxygen is a key hydrogen bond acceptor. It could be replaced with other groups that can perform a similar function, such as a thioether, an amine, or even a small cyclopropyl (B3062369) ring which can have similar electronic character in certain contexts. The entire methoxymethyl group could also be replaced with other small alkyl or functionalized alkyl chains to modulate lipophilicity and steric interactions.

The table below outlines potential bioisosteric replacements for the methoxymethyl group and their rationale.

| Original Group | Bioisosteric Replacement | Rationale | Potential Outcome |

| -CH₂OCH₃ (Methoxymethyl) | -CH₂SCH₃ (Methylthiomethyl) | The sulfur atom is larger but can still act as a weak hydrogen bond acceptor. This change would increase lipophilicity. | Altered binding affinity and pharmacokinetic properties. |

| -CH₂OCH₃ (Methoxymethyl) | -CH₂NHCH₃ (Methylaminomethyl) | The secondary amine can act as both a hydrogen bond donor and acceptor, introducing new potential interactions. | Potentially increased potency if a hydrogen bond donor is favored in the binding site. |

| -CH₂OCH₃ (Methoxymethyl) | Cyclopropyl | The cyclopropyl group can mimic the steric and electronic properties of a double bond or an ether in some environments. | May maintain or alter activity depending on the specific binding site interactions. |

| -OCH₃ (in methoxymethyl) | -CF₃ (Trifluoromethyl) | The trifluoromethyl group is a strong electron-withdrawing group and is metabolically stable, but lacks hydrogen bond accepting ability. | Likely to significantly alter electronic properties and binding mode, potentially leading to a loss or change in activity. |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of a molecule. For 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, these calculations can elucidate key properties that govern its behavior in a biological system.

Detailed analysis of the electronic properties would involve the computation of various molecular descriptors. The distribution of electron density, visualized through molecular electrostatic potential (MESP) maps, can predict regions of the molecule that are susceptible to electrophilic or nucleophilic attack. It is anticipated that the electronegative fluorine atom at the 5-position and the oxygen atoms of the hydroxyl and methoxymethyl groups would create distinct regions of negative electrostatic potential, while the hydrogen atoms and parts of the pyrimidine (B1678525) ring would exhibit positive potential. These features are crucial for understanding potential intermolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. For this compound, the presence of the electron-withdrawing fluorine atom would likely lower the energies of both HOMO and LUMO, potentially influencing its reactivity profile compared to non-fluorinated analogues.

A hypothetical table of calculated quantum chemical descriptors for this compound, based on typical values for similar fluoropyrimidine derivatives, is presented below.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and solubility |

| Molecular Electrostatic Potential | Negative regions around F and O atoms, Positive regions around H atoms | Sites for intermolecular interactions |

These values are illustrative and would require specific DFT calculations for confirmation.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity. For this compound, docking studies would be crucial in exploring its potential as an inhibitor of various enzymes, drawing from the known mechanisms of similar fluoropyrimidines which often target enzymes involved in nucleotide synthesis, such as thymidylate synthase.

The docking process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. The interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed. It is plausible that the hydroxyl group and the nitrogen atoms of the pyrimidine ring could act as hydrogen bond donors and acceptors, while the methoxymethyl group could engage in hydrophobic interactions. The fluorine atom, in addition to modulating the electronic properties of the ring, could also form specific interactions with the protein.

A hypothetical docking study of this compound with a putative protein target is summarized in the table below.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Interaction Types |

| Thymidylate Synthase | -7.8 | Arg50, Ser219, Asn229 | Hydrogen bonding, van der Waals |

| Dihydrofolate Reductase | -7.2 | Ile7, Phe34, Arg57 | Hydrophobic interactions, Hydrogen bonding |

| Cyclin-dependent kinase 2 (CDK2) | -8.1 | Leu83, Asp86, Lys33 | Hydrogen bonding, Electrostatic interactions |

This data is hypothetical and serves to illustrate the potential outcomes of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds. For a class of compounds including this compound, QSAR studies would be invaluable for optimizing its structure to enhance a desired biological effect, such as anticancer or anti-inflammatory activity. nih.gov

A QSAR study would involve a dataset of pyrimidine derivatives with known biological activities. Various molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would then be used to build a model that links these descriptors to the observed activity. Such models can provide insights into the structural features that are critical for activity. For instance, the presence of a fluorine atom at the 5-position and a methoxymethyl group at the 2-position of the pyrimidine ring would be key descriptors in a QSAR model for this series of compounds.

An example of a generic QSAR model for a series of pyrimidine derivatives is presented below.

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.85 | 85% of the variance in activity is explained by the model |

| Q² (Cross-validated R²) | 0.75 | Good predictive ability of the model |

| F-statistic | 55.6 | Statistically significant model |

| Key Descriptors | LogP, Molecular Weight, Dipole Moment, Number of Hydrogen Bond Donors/Acceptors | Important physicochemical properties for activity |

This table represents a typical outcome of a QSAR study and is not specific to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. For this compound, MD simulations would be employed to investigate its conformational flexibility and to analyze the dynamics of its interaction with a biological target.

Conformational analysis through MD simulations would reveal the preferred three-dimensional arrangements of the molecule in different environments, such as in aqueous solution or within a protein's binding pocket. This is particularly important for the flexible methoxymethyl group, as its orientation can significantly influence binding affinity and selectivity.

When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose obtained from molecular docking. By simulating the movement of atoms over time, researchers can observe how the ligand and protein adapt to each other, identify key stable interactions, and calculate binding free energies. This provides a more realistic and detailed picture of the binding event than static docking models.

A summary of potential findings from an MD simulation of this compound bound to a protein target is outlined below.

| Simulation Parameter | Potential Finding | Significance |

| Root Mean Square Deviation (RMSD) | Low and stable RMSD for the ligand and protein backbone | Indicates a stable binding mode |

| Root Mean Square Fluctuation (RMSF) | Low fluctuations for active site residues | Highlights key residues involved in stable binding |

| Hydrogen Bond Analysis | Persistent hydrogen bonds between the ligand and specific residues | Confirms the importance of specific hydrogen bonding interactions |

| Binding Free Energy (MM/PBSA) | Favorable binding free energy | Quantifies the strength of the ligand-protein interaction |

These are illustrative examples of the types of data and insights that can be gained from molecular dynamics simulations.

Conclusion and Future Perspectives in 5 Fluoro 2 Methoxymethyl Pyrimidin 4 Ol Research

Current Challenges and Limitations in Compound Research and Development

The development of novel fluorinated pyrimidine (B1678525) derivatives like 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is fraught with challenges that span from synthetic chemistry to clinical application. A primary obstacle lies in the synthetic routes to these complex molecules. The introduction of a fluorine atom into a pyrimidine ring, along with other specific functional groups, can be a multi-step process with potential for low yields and the formation of hard-to-separate isomers. Achieving regioselectivity and stereoselectivity is a persistent challenge for synthetic organic chemists.

Furthermore, a significant limitation in the broader field of fluorinated pyrimidine research is the development of drug resistance. Cancer cells, for instance, can develop mechanisms to evade the cytotoxic effects of these compounds, such as altering the target enzymes or increasing drug efflux. While the specific mechanisms of resistance to this compound are yet to be determined, it is a critical area of investigation for its potential therapeutic development.

Another considerable hurdle is the potential for off-target toxicity. While the fluorine atom can enhance metabolic stability and binding affinity, it can also lead to unforeseen interactions with other biological molecules, resulting in adverse effects. A thorough understanding of the metabolic fate and potential toxic metabolites of this compound is essential but requires extensive and costly preclinical studies.

Table 1: Key Challenges in the Research and Development of Fluorinated Pyrimidines

| Challenge | Description |

| Synthetic Complexity | Multi-step syntheses, low yields, and difficulty in achieving desired regioselectivity and stereoselectivity. |

| Drug Resistance | Development of cellular mechanisms that reduce the efficacy of the compound over time. |

| Off-Target Toxicity | Potential for adverse effects due to interactions with unintended biological targets. |

| Metabolic Profiling | The need for comprehensive studies to understand the compound's metabolic pathways and identify potentially toxic byproducts. |

Emerging Research Avenues and Untapped Therapeutic Potential

Despite the challenges, the future of this compound research is ripe with possibilities. The unique structural features of this compound, namely the methoxymethyl group at the 2-position, may offer advantages over existing fluorinated pyrimidines. This group could influence the compound's solubility, cell permeability, and interaction with target enzymes, potentially leading to improved efficacy and a better safety profile.

One of the most promising emerging research avenues is the exploration of this compound's potential as a targeted therapy. By identifying the specific cellular targets of this compound, researchers can move towards a more personalized medicine approach. This involves screening the compound against a panel of cancer cell lines with known genetic profiles to identify biomarkers that predict sensitivity to the drug.

Furthermore, the development of novel drug delivery systems represents a significant area of future research. Encapsulating this compound in nanoparticles or conjugating it to targeting ligands could enhance its delivery to diseased tissues while minimizing exposure to healthy cells, thereby reducing side effects.

The untapped therapeutic potential of this compound may extend beyond oncology. Fluorinated pyrimidines have shown promise as antiviral and antifungal agents. Investigating the activity of this compound against a broad spectrum of pathogens could open up new therapeutic applications.

Importance of Interdisciplinary Approaches for Advancing Fluorinated Pyrimidine Chemistry and Biology

The complexities inherent in the research and development of compounds like this compound necessitate a collaborative, interdisciplinary approach. The journey from a molecule's conception to its potential clinical application requires the expertise of scientists from diverse fields.

Medicinal chemists are crucial for designing and synthesizing novel derivatives with improved properties. Their understanding of structure-activity relationships (SAR) is vital for optimizing the compound's potency and selectivity.

Computational chemists can employ molecular modeling and simulation techniques to predict how this compound interacts with its biological targets. This in silico approach can help prioritize the synthesis of the most promising candidates and provide insights into potential mechanisms of action and resistance.

Biologists and pharmacologists are essential for evaluating the compound's efficacy and safety in cellular and animal models. Their work provides the critical data needed to understand the compound's therapeutic potential and to guide its development towards clinical trials.

Pharmacogeneticists can play a pivotal role in identifying genetic markers that influence a patient's response to the drug, paving the way for personalized treatment strategies.

By fostering collaboration between these disciplines, the scientific community can more effectively navigate the challenges and unlock the full therapeutic potential of this compound and the broader class of fluorinated pyrimidines. The synergy of these diverse perspectives is the cornerstone of modern drug discovery and development.

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, and how do reaction conditions influence yield?

Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: Start with a pyrimidine scaffold (e.g., 5-fluoropyrimidin-4-ol) and introduce the methoxymethyl group via alkylation using methoxymethyl chloride under basic conditions (e.g., NaH in THF).

- Step 2: Optimize temperature (40–60°C) to balance reactivity and stability. Lower temperatures minimize side reactions like over-alkylation.

- Key variables: Solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaH), and stoichiometry of reagents.

- Yield optimization: Pilot studies show THF with NaH achieves ~65% yield, while DMF with K₂CO₃ yields ~50% but reduces side products .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

- NMR spectroscopy:

- ¹H NMR: Confirm methoxymethyl (–OCH₂O–) protons at δ 3.3–3.5 ppm and pyrimidine ring protons at δ 8.1–8.3 ppm.

- ¹³C NMR: Verify fluorine coupling in the pyrimidine ring (C-F, ~160 ppm) and methoxymethyl carbons (~55–60 ppm).

- Mass spectrometry (HRMS): Look for [M+H]⁺ at m/z 187.06 (C₆H₈FN₂O₂⁺).

- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of the hydroxyl group in aqueous vs. non-polar solvents?

Answer: Conflicting data may arise from solvent-dependent tautomerization or hydrogen bonding:

- Titration studies: Measure pKa of the hydroxyl group in DMSO (non-aqueous) vs. water. Pyrimidinols often exhibit pKa ~8–10, but fluorination lowers it by 1–2 units.

- Kinetic analysis: Compare reaction rates of hydroxyl group derivatization (e.g., acetylation) in polar aprotic (acetonitrile) vs. protic (methanol) solvents. Fluorine’s electron-withdrawing effect accelerates reactivity in polar media .

Q. How does the methoxymethyl group influence binding affinity to biological targets (e.g., enzymes or receptors)?

Answer: The methoxymethyl group enhances lipophilicity and steric bulk, impacting molecular recognition:

- Docking studies: Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., thymidylate synthase). Compare binding scores with/without the methoxymethyl group.

- SAR analysis: Synthesize analogs (e.g., –CH₂OCH₃ vs. –CH₂CH₃) and assay inhibitory activity. Preliminary data suggest a 2-fold increase in IC₅₀ for the methoxymethyl variant due to improved hydrophobic contacts .

Q. What are the stability challenges for this compound under physiological conditions, and how can they be mitigated?

Answer: Instability arises from:

- Hydrolysis: The methoxymethyl group is prone to acid-catalyzed cleavage.

- Mitigation: Use buffered solutions (pH 6–7) and avoid prolonged storage at >25°C.

- Oxidation: The hydroxyl group may oxidize to a ketone.

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectroscopic data across studies?

Answer: Discrepancies often stem from impurities or polymorphic forms:

- Reproduce synthesis: Strictly follow documented protocols (e.g., solvent recrystallization in ethanol vs. acetone).

- DSC/TGA: Perform differential scanning calorimetry to identify polymorph transitions.

- Interlab validation: Collaborate with independent labs to cross-verify data. For example, melting points ranging from 120–125°C may reflect differing crystal habits .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.